![molecular formula C14H8F3N B1351438 3-[4-(Trifluoromethyl)phenyl]benzonitrile CAS No. 893734-90-2](/img/structure/B1351438.png)
3-[4-(Trifluoromethyl)phenyl]benzonitrile
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Overview
Description
3-[4-(Trifluoromethyl)phenyl]benzonitrile, also known as TFMB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TFMB is a white crystalline powder that is soluble in organic solvents and is commonly used as a building block in the synthesis of other compounds.
Scientific Research Applications
Enhancing Polymer Solar Cells
The compound has also been used as an additive in polymer solar cells (PSCs). The addition of a perfluorinated compound derived from 3-[4-(Trifluoromethyl)phenyl]benzonitrile to PSCs with specific blend films has led to increased power conversion efficiencies. This improvement is attributed to the enhanced short circuit current and fill factor, which are crucial for the performance of solar cells. The compound aids in ordering the polymer chains, resulting in higher absorbance, larger crystal size, and enhanced mobility of charge carriers (Jeong et al., 2011).
In the Field of Organic Electronics
Additionally, the compound has found applications in the field of organic electronics. It has been used in the synthesis of new nonsteroidal androgen receptor antagonists for dermatological indications. The compound's unique structure and properties make it suitable for creating potent, selective, and active in vivo compounds without the risk of unwanted systemic side effects due to its primary pharmacology (Li et al., 2008).
Applications in High Voltage Lithium Ion Batteries
Moreover, 3-[4-(Trifluoromethyl)phenyl]benzonitrile and its derivatives have been used as electrolyte additives in high voltage lithium ion batteries. Specifically, one derivative was shown to significantly improve the cyclic stability of a specific cathode material, leading to better performance and durability of the batteries. The additive forms a low-impedance protective film on the cathode, preventing oxidation decomposition of the electrolyte and suppressing unwanted chemical reactions (Huang et al., 2014).
Mechanism of Action
Target of Action
It is known that trifluoromethyl groups are often used in medicinal chemistry to improve the potency and selectivity of drugs .
Mode of Action
The trifluoromethyl group is known to influence the electronic properties of the molecule, potentially affecting its interaction with its targets .
Pharmacokinetics
The trifluoromethyl group is known to enhance the metabolic stability of pharmaceuticals , which could potentially impact the bioavailability of 3-[4-(Trifluoromethyl)phenyl]benzonitrile.
Result of Action
The trifluoromethyl group is known to enhance the potency and selectivity of pharmaceuticals , which could potentially influence the effects of 3-[4-(Trifluoromethyl)phenyl]benzonitrile.
properties
IUPAC Name |
3-[4-(trifluoromethyl)phenyl]benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F3N/c15-14(16,17)13-6-4-11(5-7-13)12-3-1-2-10(8-12)9-18/h1-8H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZGRFIOYNFHFIM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=C(C=C2)C(F)(F)F)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F3N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60400582 |
Source
|
Record name | 3-[4-(trifluoromethyl)phenyl]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60400582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(Trifluoromethyl)phenyl]benzonitrile | |
CAS RN |
893734-90-2 |
Source
|
Record name | 3-[4-(trifluoromethyl)phenyl]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60400582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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